5-Bromo-1-(but-3-en-1-yl)pyridin-2(1H)-one
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Overview
Description
5-Bromo-1-(but-3-en-1-yl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones. These compounds are characterized by a pyridine ring fused with a ketone group. The presence of a bromine atom and a but-3-en-1-yl group in the structure makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(but-3-en-1-yl)pyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the bromination of 1-(but-3-en-1-yl)pyridin-2(1H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(but-3-en-1-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new compounds.
Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use in the development of biologically active compounds and as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(but-3-en-1-yl)pyridin-2(1H)-one depends on its specific interactions with molecular targets. The bromine atom and the but-3-en-1-yl group may play crucial roles in binding to enzymes or receptors, modulating their activity. The pyridinone core can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-pyridinone: Lacks the but-3-en-1-yl group, making it less versatile in certain reactions.
1-(But-3-en-1-yl)pyridin-2(1H)-one: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
5-Chloro-1-(but-3-en-1-yl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
5-Bromo-1-(but-3-en-1-yl)pyridin-2(1H)-one is unique due to the presence of both the bromine atom and the but-3-en-1-yl group
Properties
Molecular Formula |
C9H10BrNO |
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Molecular Weight |
228.09 g/mol |
IUPAC Name |
5-bromo-1-but-3-enylpyridin-2-one |
InChI |
InChI=1S/C9H10BrNO/c1-2-3-6-11-7-8(10)4-5-9(11)12/h2,4-5,7H,1,3,6H2 |
InChI Key |
FYQMHVYCFMJCOZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN1C=C(C=CC1=O)Br |
Origin of Product |
United States |
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